molecular formula C13H9Br2NO5S B280688 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid

3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid

Cat. No. B280688
M. Wt: 451.09 g/mol
InChI Key: MNRIIDRHUGBKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid, also known as DBSA, is a sulfonic acid derivative of benzoic acid. It is a white crystalline powder that is widely used in scientific research due to its unique properties. DBSA is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in the regulation of cellular signaling pathways.

Mechanism of Action

3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid inhibits PTP activity by binding to the catalytic site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrates, leading to the activation of downstream signaling pathways. 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid has been shown to selectively inhibit PTPs without affecting other phosphatases, such as alkaline phosphatases. This selectivity is important in minimizing off-target effects and improving the specificity of 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid as a therapeutic agent.
Biochemical and Physiological Effects:
3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid inhibits the proliferation of cancer cells and induces apoptosis. 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid has also been shown to improve insulin sensitivity and glucose uptake in diabetic mice. Additionally, 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid has several advantages for lab experiments. It is a potent and selective inhibitor of PTPs, making it a valuable tool for studying the role of PTPs in cellular signaling pathways. 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid is also relatively easy to synthesize and has a high purity. However, 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid has some limitations. It is a small molecule inhibitor, which may limit its efficacy in vivo. Additionally, 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid may have off-target effects on other enzymes, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid research. One potential application is in the development of novel cancer therapies. 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid may have potential applications in the treatment of autoimmune disorders, as dysregulation of PTP activity has been implicated in the development of these diseases. Further research is needed to determine the safety and efficacy of 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid in these applications. Finally, the development of more potent and selective PTP inhibitors based on the structure of 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid may lead to the discovery of novel therapeutic agents.

Synthesis Methods

3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid can be synthesized by reacting 3,5-dibromo-4-hydroxyaniline with chlorosulfonic acid in the presence of anhydrous aluminum chloride. The resulting product is then neutralized with sodium hydroxide to obtain 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid. This synthesis method is efficient and yields a high purity product.

Scientific Research Applications

3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid has been extensively used in scientific research as a PTP inhibitor. PTPs are involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PTP activity has been implicated in the development of many diseases, including cancer, diabetes, and autoimmune disorders. 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid has been shown to inhibit the activity of several PTPs, including PTP1B, SHP-1, and SHP-2. As a result, 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid has potential therapeutic applications in the treatment of various diseases.

properties

Molecular Formula

C13H9Br2NO5S

Molecular Weight

451.09 g/mol

IUPAC Name

3-[(3,5-dibromo-4-hydroxyphenyl)sulfamoyl]benzoic acid

InChI

InChI=1S/C13H9Br2NO5S/c14-10-5-8(6-11(15)12(10)17)16-22(20,21)9-3-1-2-7(4-9)13(18)19/h1-6,16-17H,(H,18,19)

InChI Key

MNRIIDRHUGBKAH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Br)O)Br)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Br)O)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.